[4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE [4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC0698501
InChI: InChI=1S/C23H28N2O3/c1-27-20-12-8-19(9-13-20)24-14-16-25(17-15-24)23(26)18-6-10-22(11-7-18)28-21-4-2-3-5-21/h6-13,21H,2-5,14-17H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4CCCC4
Molecular Formula: C23H28N2O3
Molecular Weight: 380.5 g/mol

[4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

CAS No.:

Cat. No.: VC0698501

Molecular Formula: C23H28N2O3

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE -

Specification

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
IUPAC Name (4-cyclopentyloxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H28N2O3/c1-27-20-12-8-19(9-13-20)24-14-16-25(17-15-24)23(26)18-6-10-22(11-7-18)28-21-4-2-3-5-21/h6-13,21H,2-5,14-17H2,1H3
Standard InChI Key AHJAWRUNLRKBCU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4CCCC4
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4CCCC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator